molecular formula C10H8BrNO2 B2869106 Methyl 2-bromo-2-(4-cyanophenyl)acetate CAS No. 885953-33-3

Methyl 2-bromo-2-(4-cyanophenyl)acetate

Cat. No.: B2869106
CAS No.: 885953-33-3
M. Wt: 254.083
InChI Key: NILGZRRSMPASHK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-cyanophenyl)acetate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzeneacetic acid and is commonly used in organic synthesis and pharmaceutical research. This compound features a bromine atom and a cyano group attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 2-(4-cyanophenyl)acetic acid methyl ester using bromine in the presence of a suitable catalyst.

  • Grignard Reaction: Another method involves the reaction of 4-cyanophenyl magnesium bromide with methyl bromoacetate.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 2-bromo-2-(4-aminophenyl)acetate.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH).

Major Products Formed:

  • Carboxylic Acids: Oxidation products include 2-bromo-2-(4-cyanophenyl)acetic acid.

  • Amines: Reduction products include 2-bromo-2-(4-aminophenyl)acetate.

  • Substituted Derivatives: Substitution reactions can yield various amine or alcohol derivatives.

Mechanism of Action

Scientific Research Applications

Chemistry: Methyl 2-bromo-2-(4-cyanophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular diseases and neurological disorders. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a cyano group.

  • Methyl 2-bromo-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness: Methyl 2-bromo-2-(4-cyanophenyl)acetate is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to compounds with other substituents.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-bromo-2-(4-cyanophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-4-2-7(6-12)3-5-8/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILGZRRSMPASHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-33-3
Record name methyl 2-bromo-2-(4-cyanophenyl)acetate
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